molecular formula C25H24ClN5O3 B2738376 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone CAS No. 1260934-01-7

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone

Cat. No. B2738376
CAS RN: 1260934-01-7
M. Wt: 477.95
InChI Key: VJLOKABHJIXMTB-UHFFFAOYSA-N
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Description

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone is a useful research compound. Its molecular formula is C25H24ClN5O3 and its molecular weight is 477.95. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Applications

σ1 Receptor Antagonism for Pain Management

A study reported the synthesis and pharmacological activity of a series of pyrazoles leading to the identification of a σ1 receptor antagonist clinical candidate for pain treatment. This compound exhibited outstanding aqueous solubility, high metabolic stability across species, and antinociceptive properties in mouse models, demonstrating potential for pain management applications (Díaz et al., 2020).

Antimicrobial Activity

Research into pyridine derivatives and triazole derivatives has shown variable and modest antimicrobial activity against bacterial and fungal strains. These studies highlight the potential for developing new antimicrobial agents based on structural modifications of such compounds (Patel, Agravat, & Shaikh, 2011); (Bektaş et al., 2010).

Chemical Synthesis and Characterization

Synthesis of Novel Derivatives

The synthesis of new chemical entities, such as pyrazole carboxamide derivatives containing the piperazine moiety, has been reported. These compounds were characterized using various spectroscopic techniques, and their structures were confirmed by X-ray crystal analysis, indicating a methodology for developing potentially active pharmaceutical ingredients (Hong-Shui Lv, Xiao‐Ling Ding, & Baoxiang Zhao, 2013).

Molecular Interaction Studies

Cannabinoid Receptor Antagonism

Detailed molecular interaction studies of antagonist compounds with the CB1 cannabinoid receptor have been conducted. These studies provide insights into the steric and electrostatic factors contributing to receptor binding and activity, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

properties

IUPAC Name

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN5O3/c1-33-21-9-7-20(8-10-21)29-12-14-30(15-13-29)23(32)17-31-11-3-6-22(31)25-27-24(28-34-25)18-4-2-5-19(26)16-18/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLOKABHJIXMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.